Thalidomide-NH-PEG1-NH2 (diTFA)
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Overview
Description
Thalidomide-NH-PEG1-NH2 (diTFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG1-NH2 (diTFA) involves the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The reaction typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then reacted with the PEG linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of Thalidomide-NH-PEG1-NH2 (diTFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-PEG1-NH2 (diTFA) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted derivatives of Thalidomide-NH-PEG1-NH2 (diTFA) .
Scientific Research Applications
Thalidomide-NH-PEG1-NH2 (diTFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates.
Mechanism of Action
Thalidomide-NH-PEG1-NH2 (diTFA) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-Piperazine-PEG1-NH2 (diTFA): Another E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a PEG linker.
Lenalidomide-NH-PEG1-NH2 (diTFA): Similar to Thalidomide-NH-PEG1-NH2 (diTFA) but uses Lenalidomide as the cereblon ligand.
Uniqueness
Thalidomide-NH-PEG1-NH2 (diTFA) is unique due to its specific structure and the incorporation of a Thalidomide-based cereblon ligand. This structure allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its versatility in various scientific research applications also sets it apart from similar compounds .
Properties
Molecular Formula |
C21H22F6N4O9 |
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Molecular Weight |
588.4 g/mol |
IUPAC Name |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N4O5.2C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;2*3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);2*(H,6,7) |
InChI Key |
PSLAJKQEVYBOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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